molecular formula C12H14N2O2 B12950218 Ethyl 2-ethyl-2H-indazole-3-carboxylate

Ethyl 2-ethyl-2H-indazole-3-carboxylate

Cat. No.: B12950218
M. Wt: 218.25 g/mol
InChI Key: OFSBYMYMVJYFIT-UHFFFAOYSA-N
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Description

Ethyl 2-ethyl-2H-indazole-3-carboxylate is a synthetic indazole derivative characterized by a bicyclic aromatic structure containing two adjacent nitrogen atoms in the indazole core. The compound features an ethyl group at the 2-position and an ethoxycarbonyl ester moiety at the 3-position.

Properties

Molecular Formula

C12H14N2O2

Molecular Weight

218.25 g/mol

IUPAC Name

ethyl 2-ethylindazole-3-carboxylate

InChI

InChI=1S/C12H14N2O2/c1-3-14-11(12(15)16-4-2)9-7-5-6-8-10(9)13-14/h5-8H,3-4H2,1-2H3

InChI Key

OFSBYMYMVJYFIT-UHFFFAOYSA-N

Canonical SMILES

CCN1C(=C2C=CC=CC2=N1)C(=O)OCC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-ethyl-2H-indazole-3-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method is the Fischer indole synthesis, which involves the reaction of hydrazines with ketones or aldehydes in the presence of an acid catalyst . For instance, the reaction of ethyl hydrazinecarboxylate with 2-ethylbenzaldehyde under acidic conditions can yield this compound .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and automated systems to control reaction parameters such as temperature, pressure, and reactant concentrations .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-ethyl-2H-indazole-3-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce various functional groups such as halides or amines .

Mechanism of Action

The mechanism of action of Ethyl 2-ethyl-2H-indazole-3-carboxylate involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its biological effects. The exact mechanism can vary depending on the specific application and the biological system involved .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares Ethyl 2-ethyl-2H-indazole-3-carboxylate with three analogous esters, focusing on core structures, substituents, synthesis, and applications.

Core Structural Differences

  • Indazole vs. Indole vs. Indolizine: Indazole: Contains a fused benzene and pyrazole ring (two adjacent nitrogen atoms). Indole: Features a single nitrogen atom in a six-membered aromatic ring fused to a five-membered ring. This structure is common in natural alkaloids and exhibits distinct reactivity in electrophilic substitution reactions. Indolizine: A bicyclic system with one nitrogen atom in a fused five- and six-membered ring. Its extended conjugation often enhances UV absorption and thermal stability .

Substituent Effects

  • This compound : The 2-ethyl group may sterically hinder certain reactions, while the 3-ethoxycarbonyl group enhances electrophilicity at the adjacent position.
  • Reported synthesis yield: 78% .
  • Ethyl 7-acetyl-3-benzoylindolizine-1-carboxylate (2a) : Bulky substituents (acetyl and benzoyl) at the 7- and 3-positions reduce rotational freedom, favoring crystalline solid formation .

Data Table: Comparative Analysis of Selected Esters

Compound Name Core Structure Substituents Synthesis Yield Key Properties Applications
This compound Indazole 2-Ethyl, 3-ethoxycarbonyl Not reported High stability Pharmaceutical intermediate (hypothetical)
Ethyl 3-ethoxycarbonylmethylindole-2-carboxylate (11) Indole 3-ethoxycarbonylmethyl, 2-ethoxycarbonyl 78% Crystalline solid, IR-active Organic synthesis
Ethyl 7-acetyl-3-benzoylindolizine-1-carboxylate (2a) Indolizine 7-Acetyl, 3-benzoyl, 1-ethoxycarbonyl Not specified Yellow crystalline, ν(C=O) 1685 cm⁻¹ Material science

Research Implications and Limitations

  • Structural Advantages of Indazole : The dual nitrogen atoms in indazole may enhance binding affinity in biological targets (e.g., kinase inhibitors) compared to indole or indolizine derivatives.
  • Data Gaps : Specific synthetic yields, spectroscopic data, and bioactivity studies for this compound are absent in the provided evidence. Further research is needed to validate its properties and applications.
  • Solvent Context : Ethyl acetate, commonly used in bioactive compound extraction (Tables 23, 26 ), is structurally distinct from the ethoxycarbonyl moiety in synthetic esters like the target compound.

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